(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-5,5-diphenyl-4,5-dihydrooxazole
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Overview
Description
(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-5,5-diphenyl-4,5-dihydrooxazole is a complex organic compound known for its unique structural features and potential applications in various fields. The compound contains multiple functional groups, including an indole moiety, trifluoromethyl groups, and a dihydrooxazole ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-5,5-diphenyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using trifluoromethylation reactions, often involving reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be formed through cyclization reactions involving appropriate precursors, such as amino alcohols and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-5,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-5,5-diphenyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-5,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Used in the synthesis of various bioactive molecules and materials.
Trifluoromethyl phenyl sulfone: Employed as a trifluoromethylating agent in organic synthesis.
Uniqueness
(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-5,5-diphenyl-4,5-dihydrooxazole stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C33H24F6N2O |
---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
4-[[1-[3,5-bis(trifluoromethyl)phenyl]indol-3-yl]methyl]-2-methyl-5,5-diphenyl-4H-1,3-oxazole |
InChI |
InChI=1S/C33H24F6N2O/c1-21-40-30(31(42-21,23-10-4-2-5-11-23)24-12-6-3-7-13-24)16-22-20-41(29-15-9-8-14-28(22)29)27-18-25(32(34,35)36)17-26(19-27)33(37,38)39/h2-15,17-20,30H,16H2,1H3 |
InChI Key |
CEENIFLPQSZODJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CN(C5=CC=CC=C54)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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